1-Chloro-4-methylisoquinoline
Overview
Description
1-Chloro-4-methylisoquinoline is an organic compound with the molecular formula C10H8ClN. It belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. Isoquinolines are structural isomers of quinolines and are characterized by a benzene ring fused to a pyridine ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-4-methylisoquinoline can be synthesized through several methods. One common method involves the reaction of 4-methyl-2H-isoquinolin-1-one with phosphorus oxychloride (POCl3). The reaction is typically carried out under reflux conditions for several hours. After the reaction is complete, the mixture is cooled, and the product is extracted using an organic solvent such as dichloromethane. The organic layer is then washed with brine and dried over magnesium sulfate before being concentrated to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-methylisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to form the corresponding amine or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2) or thiourea, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted isoquinolines, depending on the nucleophile used.
Oxidation Reactions: Products include carboxylic acids, aldehydes, or ketones.
Reduction Reactions: Products include amines or other reduced derivatives.
Scientific Research Applications
1-Chloro-4-methylisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-chloro-4-methylisoquinoline depends on its specific application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved vary depending on the specific enzyme or biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-Chloroisoquinoline: Similar structure but lacks the methyl group at the 4-position.
4-Methylisoquinoline: Similar structure but lacks the chlorine atom at the 1-position.
1-Bromo-4-methylisoquinoline: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
1-Chloro-4-methylisoquinoline is unique due to the presence of both a chlorine atom and a methyl group, which can influence its reactivity and the types of reactions it undergoes
Properties
IUPAC Name |
1-chloro-4-methylisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-7-6-12-10(11)9-5-3-2-4-8(7)9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGCJKJYRGWVHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C2=CC=CC=C12)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30623867 | |
Record name | 1-Chloro-4-methylisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30623867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24188-78-1 | |
Record name | 1-Chloro-4-methylisoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24188-78-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-4-methylisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30623867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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